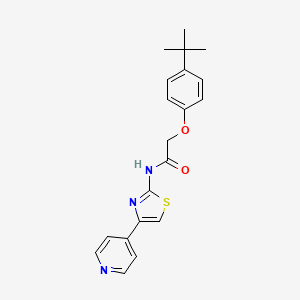
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its therapeutic potential in various B-cell malignancies.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide exerts its anti-tumor effects by selectively inhibiting SYK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. SYK activation leads to the phosphorylation of downstream signaling molecules, including Bruton's tyrosine kinase (BTK), phospholipase Cγ2 (PLCγ2), and AKT, which promote cell survival and proliferation. This compound blocks SYK activity, thereby inhibiting downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit SYK activity in both normal and malignant B cells. In addition, this compound has been reported to modulate immune cell function, including T cells and natural killer cells. This compound has also been shown to enhance the anti-tumor effects of other therapeutic agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and oral bioavailability. However, this compound has some limitations, including its relatively short half-life and potential for off-target effects.
Future Directions
Future research on 2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide could focus on several areas, including:
1. Combination therapy: this compound could be combined with other targeted agents or chemotherapy to improve its efficacy and overcome resistance.
2. Biomarker identification: Biomarkers could be identified to predict response to this compound and guide patient selection.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
4. Mechanism of resistance: The mechanisms of resistance to this compound could be elucidated to develop strategies to overcome resistance.
5. Preclinical models: The efficacy of this compound could be evaluated in additional preclinical models of B-cell malignancies.
In conclusion, this compound is a promising small molecule inhibitor that targets SYK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to evaluate its therapeutic potential and optimize its use in clinical practice.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits SYK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated the efficacy of this compound in reducing tumor burden and improving survival in animal models of B-cell malignancies.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)15-4-6-16(7-5-15)25-12-18(24)23-19-22-17(13-26-19)14-8-10-21-11-9-14/h4-11,13H,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGEKAVOMYGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B3312939.png)
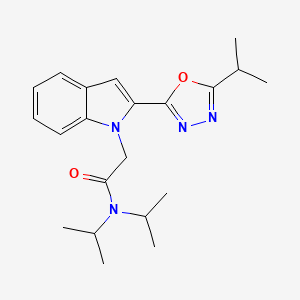
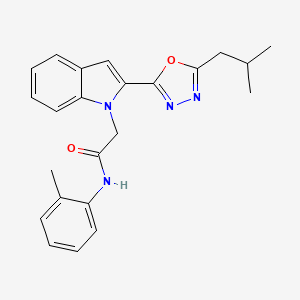
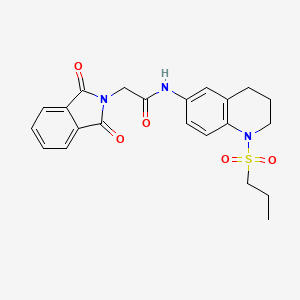
![N-(3,4-dimethoxyphenethyl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3312971.png)
![4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312974.png)
![4-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312981.png)
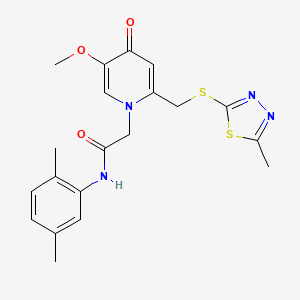
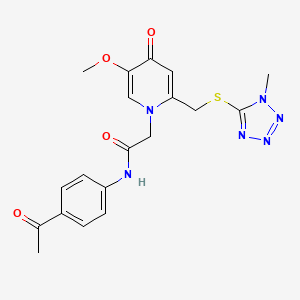
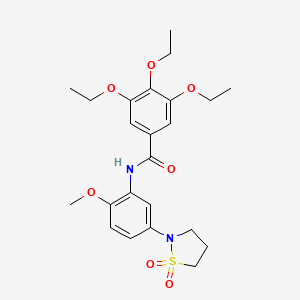
![2-Ethyl-5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3313018.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313027.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3313040.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B3313043.png)